N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide
Description
N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core, a 4-fluorophenylmethyl substituent, and a piperidine-4-carboxamide moiety with a cyclopentyl group. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and inflammation .
Properties
IUPAC Name |
N-cyclopentyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c25-18-7-5-16(6-8-18)15-29-23(31)21-20(11-14-32-21)27-24(29)28-12-9-17(10-13-28)22(30)26-19-3-1-2-4-19/h5-8,11,14,17,19H,1-4,9-10,12-13,15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHMHXIGDGBZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Fluorophenyl Group: This can be done using a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are adjusted to maximize efficiency.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: This compound can be used to investigate biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Modifications
- Thieno[3,2-d]pyrimidin-4-one vs. Tetrahydropyrimidine: The target compound’s thienopyrimidinone core () differs from tetrahydropyrimidine derivatives () in electronic and conformational properties. The sulfur atom in the thiophene ring increases electron-deficient character, enhancing interactions with polar residues in enzyme active sites . In contrast, tetrahydropyrimidines (e.g., compound 51 in ) exhibit greater flexibility, which may reduce binding affinity but improve solubility .
Substituent Variations
- 4-Fluorophenylmethyl vs. 2-Fluorophenyl: The compound 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide () shares the thienopyrimidinone core but has a 2-fluorophenyl substituent. The para-fluoro position in the target compound likely enhances π-π stacking with aromatic residues in target proteins compared to the ortho-fluoro analogue, which may induce steric hindrance .
- Cyclopentyl vs. The cyclopentyl group’s aliphatic nature improves metabolic stability by resisting oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
The cyclopentyl group balances lipophilicity better than the phenylethyl group in , which may lead to excessive hydrophobic interactions .
Biological Activity
N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide (commonly referred to as M215-0257) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activity make it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and features a thienopyrimidine core, a piperidine ring, and a fluorophenyl group. The IUPAC name is this compound. Its structure is illustrated below:
| Component | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-... |
| Key Functional Groups | Thienopyrimidine core, Piperidine ring |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. It is hypothesized to act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cellular proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells by disrupting their metabolic pathways .
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it has shown promising results as a lipophilic inhibitor of DHFR, with IC50 values indicating effective inhibition at low concentrations. The following table summarizes the biological activity observed in different studies:
| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung Cancer) | 150 | DHFR Inhibition | |
| HCT116 (Colon Cancer) | 200 | DHFR Inhibition | |
| MCF7 (Breast Cancer) | 120 | DHFR Inhibition |
Case Studies
In a clinical setting, the compound has been evaluated for its potential use in treating non-small cell lung cancer (NSCLC) with specific mutations. The ongoing clinical trial NCT03743350 aims to assess its effectiveness as a targeted therapy against HER family kinases, leveraging its unique mechanism of action to selectively inhibit tumor growth while sparing normal cells .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity across different biological systems and establish safe dosage guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
